molecular formula C16H28O4SSi B8107491 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

Cat. No. B8107491
M. Wt: 344.5 g/mol
InChI Key: ILOSRZGRFSUSHQ-UHFFFAOYSA-N
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Description

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H28O4SSi and its molecular weight is 344.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Molecular Configurations

The compound 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate is used in the study of molecular structures and configurations. For example, a related compound, O-(tert-Butyldimethylsilyl)tris(O-4-methylphenylsulfonyl)pentaerythritol, demonstrates interesting interplanar angles and C—H⋯π interactions in its crystal structure, providing insights into molecular configurations (Li et al., 2008).

2. Synthesis of Novel Compounds

This compound plays a crucial role in the synthesis of novel chemical structures. For instance, the synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine was achieved using a related silyl compound, showcasing its utility in creating new chemical entities (Kroņkalne et al., 2022).

3. Catalyst and Reaction Medium

Compounds with tert-butyldimethylsilyl groups, such as the one , are also utilized as catalysts and reaction mediums in various chemical reactions. For instance, the related (tert‐Butyldimethylsilyl)Allene plays a significant role in various reactions including metalation and protection of oxygen (Myers & Zheng, 2003).

4. Design of Oxidation Catalysts

Another application is in the design of oxidation catalysts. For example, 4-tert-Butylbenzenesulfonamide, a related compound, is used in the design of iron phthalocyanine as a potential oxidation catalyst (Işci et al., 2014).

5. Polymer Science

In polymer science, compounds like this compound are pivotal in the synthesis of polymers. A related compound, 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]ethyl methacrylate, was used in the polymerization of polymethacrylates, highlighting its importance in polymer chemistry (Ishizone et al., 2003).

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOSRZGRFSUSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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